molecular formula C16H16N4O2S2 B2998291 2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide CAS No. 955913-53-8

2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide

Cat. No. B2998291
M. Wt: 360.45
InChI Key: NHKSVEQWHURWNN-UHFFFAOYSA-N
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Description

2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide, also known as EMT, is a synthetic compound that has gained significant attention in the field of cancer research. EMT is a thiazole-based molecule that has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Scientific Research Applications

Synthesis Methods

The chemical compound 2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide is synthesized through various methods, each tailored to introduce specific functionalities and to explore its potential applications in scientific research. Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could be analogous in structure and synthetic methodology to the subject compound, via chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent (S. Kumar, G. Parameshwarappa, H. Ila, 2013).

Biological Activities

Several studies have focused on the biological activities of thiazole derivatives. Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential anticancer properties of such compounds (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014). Similarly, Başoğlu, Ulker, Alpay‐Karaoglu, and Demirbas (2013) investigated the antimicrobial, antilipase, and antiurease activities of hybrid molecules containing thiazole nuclei, further demonstrating the diverse biological potential of thiazole derivatives (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).

Applications in Material Science

In the realm of material science, thiazole derivatives are explored for their fluorescent properties. Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) described the use of N-ethoxycarbonylpyrene and perylene thioamides as building blocks in synthesizing efficient color-tunable 4-hydroxythiazole-based fluorophores, indicating the applicability of such compounds in developing novel fluorescent materials (Marzena Witalewska, Anna Wrona-Piotrowicz, J. Zakrzewski, 2019).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiazole derivatives have been a subject of interest, as evidenced by the work of Vinusha, Shivaprasad, Chandan, and Begum (2015), who synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands and evaluated their antimicrobial activity. This research supports the potential use of thiazole compounds as antimicrobial agents (H. M. Vinusha, K. Shivaprasad, S. Chandan, M. Begum, 2015).

properties

IUPAC Name

2-(4-ethoxyanilino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-3-22-12-6-4-11(5-7-12)18-16-19-13(9-24-16)14(21)20-15-17-10(2)8-23-15/h4-9H,3H2,1-2H3,(H,18,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKSVEQWHURWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide

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